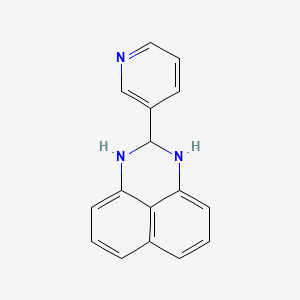
2-Phenyl-6-propylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-6-propylpyridine is an organic compound with the molecular formula C14H15N It is a derivative of pyridine, characterized by the presence of a phenyl group at the second position and a propyl group at the sixth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-propylpyridine typically involves the reaction of phenyl lithium with pyridine, followed by the introduction of a propyl group. One common method involves the use of Grignard reagents, where phenyl magnesium bromide reacts with pyridine to form the phenyl-substituted pyridine. The propyl group can then be introduced through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-6-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Nitro, sulfo, or halogenated phenyl-pyridine derivatives
Aplicaciones Científicas De Investigación
2-Phenyl-6-propylpyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science
Mecanismo De Acción
The mechanism of action of 2-Phenyl-6-propylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions, forming complexes that exhibit unique photophysical properties. These complexes can interact with biological molecules, influencing various cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Phenylpyridine: Similar in structure but lacks the propyl group at the sixth position.
6-Propylpyridine: Lacks the phenyl group at the second position, making it less versatile in forming complex structures.
Phenylpyridine Derivatives: Various derivatives with different substituents on the phenyl or pyridine ring, each exhibiting unique properties and applications.
Uniqueness: 2-Phenyl-6-propylpyridine stands out due to the combined presence of both phenyl and propyl groups, which enhances its reactivity and potential for forming diverse chemical structures. This makes it particularly valuable in the synthesis of complex organic compounds and materials.
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
2-phenyl-6-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h3-6,8-11H,2,7H2,1H3 |
Clave InChI |
MKPHUNGESDHDMR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B11996659.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)



